Product packaging for Furo[3,2-c]pyridine-3-carbaldehyde(Cat. No.:CAS No. 1368185-67-4)

Furo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B11923896
CAS No.: 1368185-67-4
M. Wt: 147.13 g/mol
InChI Key: BQRUHNNPLAHUGX-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-3-carbaldehyde (CAS 112372-07-3) is a high-value fused heterocyclic compound that serves as a versatile building block in pharmaceutical research and development. This compound features a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol . As a member of the furopyridine family, it consists of a furan ring fused to a pyridine ring, creating a π-excessive and π-deficient system that is highly relevant in drug discovery . The compound's primary research applications leverage its carbaldehyde functional group, which serves as a key synthetic handle for further chemical transformations through reactions such as condensations, nucleophilic additions, and cross-coupling reactions . Computational studies, including density functional theory (DFT) analysis, have investigated the structural, electronic, and chemical reactivity properties of this compound, providing insights into its reactive sites and potential interactions with biological targets . Protein-ligand docking simulations suggest potential antiviral efficacy against viruses including HIV and Omicron variants, indicating its promise as a scaffold for developing therapeutic agents . These computational findings require experimental validation through in vitro and in vivo studies. This chemical is offered exclusively for research purposes and must be handled by qualified professionals in appropriately equipped laboratories. It requires storage under inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B11923896 Furo[3,2-c]pyridine-3-carbaldehyde CAS No. 1368185-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368185-67-4

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

furo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H

InChI Key

BQRUHNNPLAHUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC=C2C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,2 C Pyridine 3 Carbaldehyde and Its Precursors

Direct Synthetic Routes to Furo[3,2-c]pyridine-3-carbaldehyde

Direct formylation involves the electrophilic substitution of a hydrogen atom on the Furo[3,2-c]pyridine (B1313802) ring with a formyl group (-CHO). This approach is contingent on the inherent reactivity of the heterocyclic system.

Classical formylation methods are potent tools for functionalizing electron-rich aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org Their application to the Furo[3,2-c]pyridine system, while not extensively documented, can be inferred from their successful use on analogous heterocyclic structures.

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org The electrophilic chloroiminium ion attacks the electron-rich ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.org This reaction has been successfully applied to various heterocyclic systems. For example, the formylation of furo[2,3-b]pyrroles, a positional isomer of the target scaffold, proceeds under Vilsmeier conditions to yield 2-formylated products. mdpi.com Similarly, the Vilsmeier-Haack formylation of furo[3,2-c]coumarins, which share the furan (B31954) ring fused to a six-membered ring, has been reported to produce the corresponding formyl derivative. nih.gov These examples suggest the feasibility of applying this reaction to the Furo[3,2-c]pyridine core, likely targeting the electron-rich furan portion of the molecule.

Construction of the Furo[3,2-c]pyridine Core Enabling Carbaldehyde Functionalization

An alternative and often more flexible approach involves building the Furo[3,2-c]pyridine skeleton from simpler precursors. These methods are designed to position substituents that are either the desired carbaldehyde or can be readily converted to it.

Cascade and tandem reactions offer an efficient and atom-economical pathway to complex molecules like Furo[3,2-c]pyridine by forming multiple chemical bonds in a single synthetic operation.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic frameworks. While specific examples leading directly to this compound are not prominent, related syntheses demonstrate the power of this approach. For instance, palladium-catalyzed reactions have been employed to synthesize 2-substituted furo[3,2-b]pyridines. researchgate.net Furthermore, palladium-mediated cross-coupling reactions are used in the synthesis of 5-pyridyl-2-furaldehydes, showcasing the ability to couple pyridine (B92270) and furan rings and maintain an aldehyde functionality. nih.gov These strategies often involve coupling reactions followed by cyclization, representing a viable, though multi-step, pathway to the target scaffold. researchgate.net

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative for the synthesis of nitrogen-containing heterocycles. These cascade reactions can construct quinazoline (B50416) and quinazolinone derivatives with high efficiency from simple starting materials. nih.govmerckmillipore.comrsc.org The processes often involve a sequence of bond formations, such as C-N and C-C, in a one-pot procedure. nih.gov Although the direct application of copper-catalyzed cascade reactions to form the Furo[3,2-c]pyridine skeleton is not widely reported, the established utility of this methodology in building related fused N-heterocycles suggests its potential for adaptation.

A novel and highly efficient strategy for the synthesis of the Furo[3,2-c]pyridine core involves a catalyst-free, solvent-promoted tandem reaction. bohrium.comresearchgate.net This method utilizes 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol (HFIP) at room temperature. bohrium.comurfu.rudntb.gov.ua The unique properties of HFIP as a polar, hydrogen-bond-donating solvent are crucial for promoting the reaction, which proceeds in moderate to excellent yields (35-84%). bohrium.comresearchgate.net This approach is notable as it represents the first example of a tandem formation of both the furan and pyridine rings of the Furo[3,2-c]pyridine framework in one step. bohrium.comresearchgate.net The 3-alkynyl-4-pyrone precursors are typically prepared via Sonogashira coupling from 3-bromo-4-pyrones. bohrium.comresearchgate.net

Pictet-Spengler Reactions for Tetrahydrofuro[3,2-c]pyridines and Subsequent Aromatization Approaches

A highly effective method for constructing the core structure of furo[3,2-c]pyridines is through the Pictet-Spengler reaction, which yields 4-substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines. This acid-catalyzed reaction involves the condensation of a furan-ethanamine with an aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich furan ring to form the fused piperidine (B6355638) ring. beilstein-journals.orgresearchgate.net

A notable example is the semi-one-pot synthesis starting from the readily available 2-(5-methylfuran-2-yl)ethanamine and various commercially available aldehydes. beilstein-journals.orgresearchgate.net The initial condensation forms an imine, which, in the presence of a strong acid like hydrochloric acid in glacial acetic acid, cyclizes to the tetrahydrofuro[3,2-c]pyridine skeleton. researchgate.net The reaction is generally heated to facilitate cyclization. researchgate.net Research indicates that the choice of substituent on the aldehyde has a significant impact on the reaction yield; aldehydes bearing electron-donating groups tend to produce the desired products in higher yields compared to those with electron-withdrawing groups. beilstein-journals.orgresearchgate.net

Aldehyde ReactantProductYield (%)
Benzaldehyde2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine73
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine85
4-Methylbenzaldehyde2-Methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine78
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine60
4-Nitrobenzaldehyde2-Methyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridineTraces

Table 1: Examples of 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction with corresponding yields. Data sourced from Mendogralo & Uchuskin (2023). researchgate.net

Subsequent aromatization of the resulting tetrahydrofuro[3,2-c]pyridines is necessary to obtain the fully aromatic furo[3,2-c]pyridine system. A common chemical pathway for this transformation involves oxidation. One established method for analogous systems is the conversion to a furopyridone intermediate, which can then be aromatized. researchgate.net For instance, the tetrahydrofuropyridine can be oxidized to the corresponding furopyridone, which is then treated with a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 4-chlorofuro[3,2-c]pyridine (B1586628). researchgate.net This chloro-derivative can then undergo reductive dehalogenation, for example, using zinc in acetic acid or hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst, to afford the final aromatic furo[3,2-c]pyridine. researchgate.net

Multi-Component Condensation Reactions for Fused Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. While MCRs are used to generate a wide variety of fused heterocyclic systems, the direct synthesis of the furo[3,2-c]pyridine skeleton via this approach presents regiochemical challenges.

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile, typically yields imidazo-fused scaffolds. nih.govacs.org However, in an interesting deviation, the use of pyridoxal (B1214274) as the aldehyde component leads to the formation of a furo[2,3-c]pyridine (B168854) skeleton, an isomer of the target compound. nih.govacs.org This "unusual" GBB product results from the cyclization involving the phenolic hydroxyl group of the pyridoxal-derived Schiff base intermediate, rather than the intended pyridine nitrogen. acs.org This highlights how the choice of components can divert the reaction pathway to a different, albeit related, heterocyclic system.

While direct and high-yield MCRs specifically for the furo[3,2-c]pyridine ring system are not extensively reported, the exploration of different components, catalysts, and reaction conditions remains an active area of research for accessing diverse furopyridine isomers. researchgate.net

Thermally Induced Cyclizations in Furo-Pyrrole Systems

Thermal cyclization represents a key strategy for forming the pyridine ring in the furo[3,2-c]pyridine system, particularly from linear precursors. This method often involves high temperatures to induce intramolecular reactions, leading to the desired fused heterocycle.

A prominent example of this approach is the cyclization of substituted (E)-3-(furan-2-yl)propenoyl azides. researchgate.net These azide (B81097) intermediates, upon heating in a high-boiling inert solvent such as Dowtherm, undergo cyclization to form furo[3,2-c]pyridin-4(5H)-one derivatives. researchgate.net The high temperature facilitates a Curtius rearrangement of the acyl azide to an isocyanate, which is then trapped intramolecularly by the furan ring to close the pyridine ring. The resulting furopyridone is a direct precursor to the fully aromatic system, which can be achieved through subsequent chemical modifications as described previously. researchgate.net

Strategic Use of Azide Intermediates in Furo[3,2-c]pyridine Ring Formation

The use of azide intermediates provides a strategic and versatile route to the furo[3,2-c]pyridine nucleus. This methodology hinges on the conversion of a carboxylic acid to an acyl azide, which then serves as the key functional group for the ring-closing reaction.

The synthesis begins with the preparation of substituted (E)-3-(furan-2-yl)propenoic acids, which can be synthesized from appropriate furan-carbaldehydes via a Doebner condensation with malonic acid. researchgate.net The propenoic acid is then converted into its corresponding acyl azide. This is typically achieved by first forming an acyl chloride (e.g., using thionyl chloride) followed by reaction with sodium azide.

The crucial step is the thermal cyclization of the resulting (E)-3-(furan-2-yl)propenoyl azide. researchgate.net As mentioned in the previous section, heating this intermediate in a solvent like Dowtherm induces a rearrangement and cyclization to yield a furo[3,2-c]pyridin-4(5H)-one. researchgate.net This pyridone can then be converted to the target aromatic furo[3,2-c]pyridine. This azide-based strategy offers a reliable method for constructing the fused ring system from acyclic furan-based precursors.

Synthesis of Key Intermediates for this compound Functionalization

The successful synthesis of the target molecule and its derivatives relies on the efficient preparation of key starting materials and intermediates. Specifically, substituted furan-carbaldehydes and furan-ethanamines are crucial building blocks for the cyclization strategies discussed above.

Preparation of Furan-Carbaldehyde Starting Materials

Furan-carbaldehydes are essential precursors for building the furo[3,2-c]pyridine skeleton. For instance, 5-methylfuran-2-carbaldehyde (also known as 5-methylfurfural) is a key starting material for producing the furan-ethanamine needed in the Pictet-Spengler reaction. researchgate.net 5-Methylfurfural can be synthesized from sucrose (B13894). orgsyn.org The process involves heating sucrose with hydrochloric acid, which causes hydrolysis and dehydration of the fructose (B13574) portion to form hydroxymethylfurfural, which is subsequently reduced in situ by stannous chloride to yield 5-methylfurfural. orgsyn.org The product is typically isolated by extraction and purified by vacuum distillation. orgsyn.org

More generally, formylation of the furan ring is a standard method for introducing the carbaldehyde group. The Vilsmeier-Haack reaction is a classic and effective protocol for this transformation, using a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent that formylates the furan ring.

Synthesis of Substituted Furan-Ethanamines for Cyclization Approaches

Substituted furan-ethanamines are critical intermediates, particularly for the Pictet-Spengler cyclization approach. beilstein-journals.orgresearchgate.netacs.org The synthesis of these amines is often accomplished via reductive amination of the corresponding furan-carbaldehyde.

Catalytic Systems and Optimized Reaction Conditions in Furo[3,2-c]pyridine Synthesis

The efficient construction of the furo[3,2-c]pyridine scaffold is highly dependent on the strategic use of advanced catalytic systems. These systems are designed to facilitate key bond-forming reactions, often through cascade or tandem processes that enhance atom economy and procedural efficiency. Research has primarily focused on transition-metal catalysis, particularly palladium- and copper-based systems, to orchestrate the intricate cyclization pathways required to form the fused heterocyclic ring system.

Palladium- and Copper-Catalyzed Cascade Reactions

A predominant and highly effective methodology for synthesizing substituted furo[3,2-c]pyridines involves a cascade process initiated by a Sonogashira cross-coupling reaction, followed by an intramolecular 5-endo-dig cyclization. clockss.org This strategy capitalizes on the well-established utility of palladium catalysts in forming carbon-carbon bonds and the role of copper in both facilitating the Sonogashira coupling and promoting the subsequent cyclization. clockss.orgresearchgate.net

The typical catalytic system for this transformation employs a palladium(0) complex, often generated in situ, and a copper(I) salt as a co-catalyst. wikipedia.orglibretexts.org The reaction is conducted in the presence of a suitable base, which is crucial for both the Sonogashira coupling mechanism and the final base-induced cyclization step. clockss.orgyoutube.com

Key Components of the Catalytic System:

Palladium Catalyst: Palladium complexes such as those containing phosphine (B1218219) ligands are commonly used. wikipedia.orglibretexts.org These catalysts facilitate the oxidative addition of the aryl halide (typically an iodopyridine derivative) to the Pd(0) center, a critical step in the Sonogashira cycle. youtube.com

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com This species then undergoes transmetalation with the palladium complex, which is a key step in the cross-coupling process. youtube.com

Base: An amine base, such as diisopropylamine (B44863), serves multiple roles. It deprotonates the terminal alkyne in the copper cycle and neutralizes the hydrogen halide produced during the reaction. youtube.comyoutube.com Crucially, it also induces the final 5-endo-dig cyclization of the pyridine oxygen onto the newly installed alkyne moiety to form the furan ring. clockss.org

Solvent and Temperature: Aprotic polar solvents like dimethylformamide (DMF) are typically used, and the reaction is often heated to ensure efficient conversion. clockss.org A temperature of 70 °C has been reported as effective for these cascade reactions. clockss.org

Detailed Research Findings:

A study by Reissig and colleagues demonstrated the synthesis of various furo[3,2-c]pyridine derivatives using a cascade Sonogashira/cyclization reaction. clockss.org The process starts with 4-hydroxy-3-iodopyridine and various terminal alkynes in the presence of a palladium catalyst, copper iodide, and diisopropylamine in DMF at 70 °C. This approach was successfully applied to synthesize simple, divalent, and trivalent furo[3,2-c]pyridines. clockss.org

The following table summarizes the optimized conditions and yields for the synthesis of representative multivalent furo[3,2-c]pyridine derivatives from the aforementioned study.

Starting Diyne/TriyneStarting Pyridine PrecursorProductCatalytic SystemSolvent/BaseTemp (°C)Yield (%)Reference
1,4-Diethynylbenzene4-Hydroxy-3-iodopyridine1,4-Bis(furo[3,2-c]pyridin-2-yl)benzenePd Catalyst, CuIDMF / Diisopropylamine7067 clockss.org
1,4-Bis(prop-2-yn-1-yloxy)butane4-Hydroxy-3-iodopyridine1,4-Bis((furo[3,2-c]pyridin-2-yl)methoxy)butanePd Catalyst, CuIDMF / Diisopropylamine7062 clockss.org
1,7-Octadiyne4-Hydroxy-3-iodopyridine1,4-Bis(furo[3,2-c]pyridin-2-yl)butanePd Catalyst, CuIDMF / Diisopropylamine7041 clockss.org

In addition to palladium-catalyzed cross-coupling, other methods for constructing the furo[3,2-c]pyridine core include the aromatization of precursor molecules like furopyridones. For instance, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-1(2H)-one can be aromatized to the corresponding chloro derivative using phosphorus oxychloride, which is then reduced to the final Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine. researchgate.net While not a catalytic cycle in the same sense, the use of such reagents is a critical and optimized step in specific synthetic routes.

Chemical Reactivity and Transformation Pathways of Furo 3,2 C Pyridine 3 Carbaldehyde

Reactions of the Carbaldehyde Functionality at the 3-Position

The aldehyde group at the 3-position of the furo[3,2-c]pyridine (B1313802) ring is a key site for synthetic modification, readily undergoing condensation, oxidation, and reduction reactions.

The carbaldehyde at the 3-position of the furo[3,2-c]pyridine core readily undergoes condensation reactions with nitrogen-containing nucleophiles, such as hydrazines, to form hydrazones. This reaction is a cornerstone in the elaboration of the furo[3,2-c]pyridine scaffold. While specific examples for furo[3,2-c]pyridine-3-carbaldehyde are not extensively documented in the reviewed literature, the reactivity can be inferred from analogous systems. For instance, hydrazide-hydrazone derivatives are readily synthesized from the reaction of cyanoacetylhydrazine with 3-acetylpyridine. uwindsor.ca

In a related fused heterocyclic system, furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized by the reaction of the corresponding carbohydrazide (B1668358) with 4-oxo-4H-chromene-2-carboxaldehyde in ethanol, catalyzed by 4-methylbenzenesulfonic acid. libretexts.org These examples highlight the general reactivity of heterocyclic aldehydes and ketones towards hydrazine (B178648) derivatives, suggesting that this compound would react in a similar manner to yield the corresponding hydrazone.

The general reaction for hydrazone formation is presented in the table below:

Reactant 1Reactant 2ProductConditions
This compoundHydrazine (or substituted hydrazine)Furo[3,2-c]pyridin-3-ylmethanimineamine (Hydrazone)Typically in a protic solvent like ethanol, sometimes with acid catalysis.

This compound is an excellent substrate for Knoevenagel condensation reactions with active methylene (B1212753) compounds. This carbon-carbon bond-forming reaction provides access to a wide range of functionalized alkenes. The pyridine (B92270) nitrogen in the furo[3,2-c]pyridine system can activate the carbonyl group, facilitating the condensation. researchgate.net

Studies on related pyridinecarbaldehydes have shown that they undergo facile, catalyst-free Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) in a water-ethanol mixture at room temperature, affording high yields of the corresponding electron-deficient alkenes. researchgate.net The reaction is generally E-selective. researchgate.net The use of basic catalysts like piperidine (B6355638) or ionic liquids has also been reported to efficiently promote Knoevenagel condensations. nih.govorganic-chemistry.org

The following table summarizes representative Knoevenagel condensation reactions with pyridinecarbaldehydes, which are analogous to the expected reactivity of this compound.

AldehydeActive Methylene CompoundCatalyst/SolventProduct
Pyridine-4-carbaldehydeMalononitrileNone / H₂O:EtOH2-(Pyridin-4-ylmethylene)malononitrile
Pyridine-3-carbaldehydeEthyl CyanoacetatePiperidine / EthanolEthyl 2-cyano-3-(pyridin-3-yl)acrylate
BenzaldehydeMalononitrileAmino-bifunctional frameworks / Ethanol2-Benzylidenemalononitrile

These findings suggest that this compound would readily react with various active methylene compounds to yield the corresponding α,β-unsaturated products, which are valuable intermediates for further synthetic transformations.

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing another avenue for derivatization.

Reduction: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. bldpharm.com Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are widely used for this purpose due to their selectivity and mild reaction conditions. dss.go.thorganic-chemistry.orgscispace.com While a specific study on the reduction of this compound was not found, the reduction of related pyridine carboxylic esters, such as nicotinic and isonicotinic acid esters, to their corresponding alcohols has been achieved using sodium borohydride in the presence of aluminum chloride. researchgate.net This indicates that the aldehyde group on the furo[3,2-c]pyridine ring should be amenable to reduction under similar conditions.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid is another important transformation. While specific literature on the oxidation of this compound is scarce, the general principles of aldehyde oxidation suggest that various oxidizing agents could be employed. For instance, potassium permanganate (B83412) (KMnO₄) or chromium-based reagents are commonly used for this purpose. The resulting furo[3,2-c]pyridine-3-carboxylic acid would be a valuable intermediate for the synthesis of amides and esters.

Starting MaterialTransformationReagent(s)Product
This compoundReductionSodium Borohydride (NaBH₄)(Furo[3,2-c]pyridin-3-yl)methanol
This compoundOxidationPotassium Permanganate (KMnO₄)Furo[3,2-c]pyridine-3-carboxylic acid

Transformations of the Furo[3,2-c]pyridine Ring System

Beyond the reactivity of the aldehyde group, the furo[3,2-c]pyridine ring system itself can undergo transformations, particularly when appropriately substituted. Halogenated derivatives are key intermediates for nucleophilic substitution and cross-coupling reactions.

Halogenated furo[3,2-c]pyridines are valuable precursors for the introduction of various functional groups via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

A study on 2- and 4-substituted furo[3,2-c]pyridines demonstrated that a chlorine atom at the 4-position can be readily displaced by various nucleophiles. researchgate.net For example, 4-chloro-2-(3-pyridyl)furo[3,2-c]pyridine undergoes nucleophilic substitution with alkoxides (sodium ethoxide, propoxide, and isopropoxide) and cyclic secondary amines (morpholine, piperidine, and pyrrolidine) to afford the corresponding 4-alkoxy and 4-amino derivatives. researchgate.net The synthesis of 4-amino-2-chloropyridine (B126387) from 2,4-dichloropyridine (B17371) further illustrates the regioselective nature of nucleophilic substitution on the pyridine ring. chemicalbook.com

The following table presents examples of nucleophilic substitution on a 4-chlorofuro[3,2-c]pyridine (B1586628) derivative. researchgate.net

SubstrateNucleophileProduct
4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridineSodium Ethoxide4-Ethoxy-2-(3-pyridyl)furo[3,2-c]pyridine
4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridineMorpholine4-(2-(3-Pyridyl)furo[3,2-c]pyridin-4-yl)morpholine
4-Chloro-2-(3-pyridyl)furo[3,2-c]pyridinePiperidine4-(Piperidin-1-yl)-2-(3-pyridyl)furo[3,2-c]pyridine

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely applicable to heteroaromatic systems. libretexts.orgyoutube.com Halogenated furo[3,2-c]pyridines are expected to be suitable substrates for such reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

The Suzuki coupling typically involves the reaction of a halo- or triflyloxy-substituted aromatic compound with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov While direct examples of Suzuki coupling on this compound derivatives were not found in the reviewed literature, numerous studies on the Suzuki coupling of halopyridines and other related heterocycles demonstrate the feasibility of this transformation. nih.govorganic-chemistry.orgnih.gov For instance, the Suzuki coupling of 3-halopyridines with phenylboronic acid proceeds with good yields. youtube.com

The general scheme for a Suzuki coupling on a hypothetical halo-furo[3,2-c]pyridine-3-carbaldehyde is shown below:

SubstrateCoupling PartnerCatalyst/BaseProduct
4-Bromo-furo[3,2-c]pyridine-3-carbaldehydeArylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-furo[3,2-c]pyridine-3-carbaldehyde
4-Chloro-furo[3,2-c]pyridine-3-carbaldehydeVinylboronic acidPd(OAc)₂ / K₂CO₃4-Vinyl-furo[3,2-c]pyridine-3-carbaldehyde

These cross-coupling reactions provide a modular approach to a wide range of substituted furo[3,2-c]pyridine derivatives, which are of significant interest in drug discovery and materials science.

Investigation of Regiochemical and Stereochemical Control in Furo[3,2-c]pyridine Transformations

The control of regiochemistry and stereochemistry is a critical aspect of synthesizing complex molecules based on the furo[3,2-c]pyridine scaffold. The outcomes of reactions are often dictated by the inherent electronic and steric properties of the heterocyclic system and the specific reaction conditions employed.

In 1,3-dipolar cycloaddition reactions, regioselectivity is a key consideration. For example, in the reaction of activated Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridinium N-imides with unsymmetrical alkynes like ethyl propiolate, the cycloaddition proceeds with high regioselectivity, yielding a single major regioisomeric product. researchgate.net This control is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.

Stereochemical control is paramount in reactions that create new chiral centers, such as intramolecular cyclizations. The thermal initiation of an intramolecular 1,3-dipolar cycloaddition from an N-substituted 3-allyl-aminobenzo[b]furan-2-aldehyde precursor leads to the formation of a polycyclic product with three new stereogenic centers. nih.gov The relative stereochemistry of these centers is precisely controlled by the concerted, pericyclic nature of the cycloaddition, where the transition state geometry dictates the facial selectivity of the bond formation. Similarly, in the Pictet-Spengler synthesis of tetrahydrofuro[3,2-c]pyridines, the cyclization step can generate stereocenters whose configuration depends on the substituents and the reaction conditions, offering pathways to specific diastereomers. beilstein-journals.orgnih.gov These examples underscore the importance of understanding the underlying reaction mechanisms to predict and control the three-dimensional structure of the final products.

Structural Modifications and Derivatization Strategies for Furo 3,2 C Pyridine 3 Carbaldehyde Analogues

Systematic Substitution on the Furo[3,2-c]pyridine (B1313802) Core

The introduction of substituents onto the core heterocyclic structure is a fundamental strategy for modulating the physicochemical and biological properties of furo[3,2-c]pyridine analogues.

The electronic nature of the furo[3,2-c]pyridine system is a hybrid of the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. The reactivity and electronic properties of this scaffold are highly sensitive to the nature of the substituents attached.

The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring segment significantly influences the electron density across the molecule. Quantum chemical calculations on substituted pyridine-N-oxides, a related class of compounds, show that EDGs increase the N→O bond length, while EWGs shorten it. nih.gov This principle extends to the furo[3,2-c]pyridine core, where substituents can modulate the nucleophilicity and electrophilicity of various positions. For instance, studies on NNN pincer-type ligands containing a central pyridine ring demonstrate that EDGs increase the electron density at the metal center upon coordination, as confirmed by cyclic voltammetry. nih.gov Conversely, strongly electron-withdrawing groups like a nitro group can decrease the electron density on the pyridine nitrogen, making metalation more challenging. nih.gov

Substituent effects also govern the regioselectivity of reactions. In nucleophilic aromatic substitution reactions on 3-substituted 2,6-dichloropyridines, the steric bulk of the substituent at the 3-position can direct the incoming nucleophile to the 6-position. nih.gov Furthermore, the electronic character of the substituent plays a key role; a 3-cyano or 3-trifluoromethyl group favors substitution at the 6-position, whereas a 3-carboxylate group directs substitution to the 2-position. nih.gov These findings provide a predictive framework for the functionalization of the pyridine moiety within the furo[3,2-c]pyridine system.

Table 1: Predicted Influence of Substituents on the Furo[3,2-c]pyridine Ring

Substituent Type Position on Pyridine Ring Predicted Effect on Reactivity
Electron-Donating Group (e.g., -OCH₃, -CH₃) C-4, C-6 Increases electron density, enhances nucleophilicity of the ring, activates towards electrophilic substitution.
Electron-Withdrawing Group (e.g., -CF₃, -NO₂) C-4, C-6 Decreases electron density, activates the ring for nucleophilic aromatic substitution.
Halogen (e.g., -Cl) C-4, C-6 Inductively withdrawing but can participate in cross-coupling reactions.
Sterically Bulky Group C-3 Can direct regioselectivity of substitution at adjacent positions (e.g., C-2 vs C-4). nih.gov

The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry, and its incorporation into the furo[3,2-c]pyridine scaffold has been a subject of significant research. A key synthetic route has been developed for 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. epa.gov

The synthesis begins with 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde. epa.gov A Doebner condensation is employed to convert the aldehyde into (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid. epa.gov This acid is then transformed into the corresponding azide (B81097), which undergoes thermal cyclization in diphenyl ether to yield 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. epa.gov Aromatization of this intermediate using phosphorus oxychloride affords the 4-chloro derivative, which is subsequently reduced via catalytic hydrogenation (H₂NNH₂·H₂O, Pd/C) to furnish the target compound, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. epa.gov

Table 2: Key Steps in the Synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

Step Starting Material Reagents Product
1 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde Malonic acid, Pyridine (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid
2 Propenoic acid derivative SOCl₂, NaN₃ Propenoyl azide derivative
3 Propenoyl azide derivative Diphenyl ether, Heat 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one
4 Dihydrofuropyridinone derivative POCl₃ 4-Chloro-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
5 4-Chloro derivative H₂NNH₂·H₂O, Pd/C 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

Data sourced from Krutošíková et al. epa.gov

Annulation and Fusion Reactions Leading to Complex Furo[3,2-c]pyridine Architectures

Beyond simple substitution, the furo[3,2-c]pyridine core is an excellent template for annulation reactions, where additional rings are fused to the scaffold to create more complex, polycyclic heterocyclic systems.

A notable example of annulation is the construction of the furo[3,2-c]pyrazolo[1,5-a]pyridine system. This is achieved through a 1,3-dipolar cycloaddition strategy. The synthesis starts with the N-amination of a substituted furo[3,2-c]pyridine, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, using reagents like 1-[(aminooxy)sulfonyl]-4-methylbenzene. epa.gov This reaction forms a 5-aminofuro[3,2-c]pyridinium salt. epa.gov Treatment of this salt with a base like potassium carbonate generates a transient zwitterionic N-imide intermediate. epa.govconsensus.app This highly reactive 1,3-dipole is not isolated but is trapped in situ with a dipolarophile, such as dimethyl but-2-ynedioate (DMBD) or ethyl propiolate. The resulting [3+2] cycloaddition reaction efficiently constructs the pyrazole (B372694) ring, yielding the corresponding furo[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid esters. epa.govconsensus.app

The creation of more elaborate polyfused systems, such as those containing a chromene moiety, demonstrates the versatility of furan and pyridine chemistry. While direct reports on "furochromenopyridines" are limited, the synthesis of closely related structures like furo[3,2-c]chromenes and chromeno[3,2-c]pyridines highlights relevant synthetic strategies.

Furo[3,2-c]chromenes can be synthesized via a one-pot, multi-component reaction involving 4-hydroxycoumarin, an aryl aldehyde, and malononitrile (B47326). This approach builds the furan ring onto a pre-existing chromene (coumarin) core. Another method involves the reaction of 3-halochromones with coumarins, catalyzed by DABCO, to yield furo[3,2-c]coumarins. consensus.app

Conversely, chromeno[3,2-c]pyridines are often built by constructing the pyridine ring onto a chromone (B188151) scaffold. For example, 3-carbonyl chromones can be converted into 2-(2-dimethylaminoethenyl)chromones, which then react with N-nucleophiles and cyclize to form the chromeno[3,2-c]pyridine system. epa.gov

Benzofuro[3,2-c]pyridine, a tricyclic system where a benzene (B151609) ring is fused to the furo[3,2-c]pyridine core, offers multiple sites for derivatization. Studies onbenzofuro[3,2-c]pyridine derivatives have shown a range of effective modification strategies.

Starting frombenzofuro[3,2-c]pyridin-1-one, the pyridone oxygen can be converted to a thione using P₄S₁₀, and the resulting thione can be methylated to give 1-methylsulfanylbenzofuro[3,2-c]pyridine. The pyridone can also be converted to a 1-chloro derivative, which serves as a versatile intermediate for nucleophilic substitution and cross-coupling reactions. For instance, the chloro group can be displaced by heterocyclic secondary amines like piperidine (B6355638) and morpholine. Furthermore, the 1-chloro derivative readily participates in Suzuki coupling reactions with boronic acids, allowing for the introduction of aryl and heteroaryl substituents at the 1-position.

Table 3: Examples of Derivatization Reactions on the Benzofuro[3,2-c]pyridine Scaffold

Starting Material Reagents Reaction Type Product Reference
Benzofuro[3,2-c]pyridin-1-one P₄S₁₀ Thionation Benzofuro[3,2-c]pyridine-1-thione
1-Chlorobenzofuro[3,2-c]pyridine Piperidine Nucleophilic Substitution 1-(Piperidin-1-yl)benzofuro[3,2-c]pyridine
1-Chlorobenzofuro[3,2-c]pyridine Phenylboronic acid, Pd catalyst Suzuki Coupling 1-Phenylbenzofuro[3,2-c]pyridine
Benzofuro[3,2-c]pyridine 1-[(aminooxy)sulfonyl]-4-methylbenzene N-amination 2-Aminobenzofuro[3,2-c]pyridin-2-ium 4-methylbenzenesulfonate

Synthetic Approaches to Tetrahydrofuro[3,2-c]pyridine Analogues

The synthesis of tetrahydrofuro[3,2-c]pyridines, a key scaffold in medicinal chemistry, is accomplished through several strategic approaches. beilstein-journals.orgresearchgate.net These methods primarily involve the construction of the saturated pyridine ring fused to a furan core. The most prominent and versatile of these is the Pictet-Spengler reaction, which allows for the introduction of a wide range of substituents. beilstein-journals.orgresearchgate.netnih.gov Other notable methods include intramolecular cyclizations and Bischler-Napieralski-type reactions. beilstein-journals.org

The Pictet-Spengler reaction stands out as a highly effective method for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgresearchgate.netnih.gov This acid-catalyzed reaction involves the condensation of a 2-(furan-2-yl)ethanamine derivative with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydrofuro[3,2-c]pyridine ring system. beilstein-journals.org

A noteworthy example is the semi-one-pot synthesis starting from 2-(5-methylfuran-2-yl)ethanamine and various aromatic aldehydes. beilstein-journals.orgnih.gov The initial condensation to form the imine is followed by acid-catalyzed cyclization. The choice of acid and solvent significantly impacts the reaction yield. For instance, the reaction of 2-(5-methylfuran-2-yl)ethanamine with benzaldehyde, when treated with hydrochloric acid in acetonitrile, yields 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org The efficiency of this reaction is influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields. beilstein-journals.orgnih.gov

The synthesis of the unsubstituted 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (B175094) can be achieved by reacting 2-furylethylamine with aqueous formaldehyde, followed by cyclization in the presence of dry hydrogen chloride in dimethylformamide. This process yields the target compound as a brown oil.

Beyond the Pictet-Spengler reaction, other cyclization strategies have been explored. Intramolecular Friedel-Crafts alkylation of suitable furan-containing precursors, such as alcohols, alkenes, or alkynes, can also afford the tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.orgresearchgate.net Another approach involves a Bischler-Napieralski-type cyclocondensation, which is then followed by the reduction of the resulting C=N bond to furnish the saturated heterocyclic system. beilstein-journals.org However, the instability of the intermediate dihydrofuro[3,2-c]pyridines under acidic conditions can limit the broad applicability of this method. beilstein-journals.org

The synthesized tetrahydrofuro[3,2-c]pyridine scaffold can be further functionalized. For example, the nitrogen atom of the piperidine ring can be readily derivatized. Treatment of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine with acetyl chloride leads to the corresponding N-acetylated product. beilstein-journals.org Similarly, N-methylation can be achieved by treating the parent compound with sodium hydride followed by methyl iodide. beilstein-journals.org

Table 1: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridine Analogues via Pictet-Spengler Reaction

Starting Aldehyde Product Catalyst Solvent Yield (%) Reference
Benzaldehyde 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine HCl Acetonitrile 26 beilstein-journals.org
4-Methoxybenzaldehyde 2-Methyl-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine HCl Acetic Acid 67 researchgate.net
4-Chlorobenzaldehyde 2-Methyl-4-(4-chlorophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine HCl Acetic Acid 50 researchgate.net
4-(Methylthio)benzaldehyde 2-Methyl-4-(4-(methylthio)phenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine HCl Acetic Acid 38 researchgate.net
Formaldehyde (aqueous) 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCl Dimethylformamide 27

Advanced Characterization Techniques in Furo 3,2 C Pyridine 3 Carbaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and potentially ¹⁵N NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Furo[3,2-c]pyridine-3-carbaldehyde, each chemically distinct proton produces a signal. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. The protons on the heterocyclic rings will resonate in the aromatic region (approximately δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons would allow for the unambiguous assignment of each proton on the furan (B31954) and pyridine (B92270) rings. For instance, the proton on the furan ring would likely appear as a singlet, while the three protons on the pyridine ring would exhibit splitting patterns corresponding to their ortho, meta, and para relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde group is the most downfield signal, expected in the δ 185-195 ppm range. The sp²-hybridized carbons of the fused furan and pyridine rings would appear between δ 110 and 160 ppm. Two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) can be used to correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2- and 3-bond) H-C correlations, confirming the connectivity of the entire fused ring system. researchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer valuable insight into the electronic environment of the nitrogen atom within the pyridine ring. researchgate.net The chemical shift of the nitrogen atom is sensitive to factors like hybridization and substitution, providing an additional layer of structural verification. Techniques like ¹H-¹⁵N HMBC can show correlations between the nitrogen and nearby protons, further solidifying the structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar heterocyclic aldehydes. researchgate.netresearchgate.net

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.9 – 10.1 (s)185 – 195
Furan Ring CH7.5 – 7.8 (s)115 – 125
Pyridine Ring CHs7.2 – 9.0 (m)120 – 155
Fused Ring Carbons (quaternary)-140 – 160

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an effective technique for identifying the functional groups present in a compound.

For this compound, the IR spectrum would display several characteristic absorption bands. The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde group. Due to conjugation with the aromatic furopyridine system, this band is expected to appear in the 1685-1710 cm⁻¹ range. vscht.cz Another key feature for an aldehyde is the C-H stretching of the aldehyde proton, which typically appears as one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

The spectrum would also feature bands corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz Vibrations related to the furan ring, specifically the C-O-C stretching, would be observed in the fingerprint region, typically around 1050-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic/Furan Rings3000 - 3100Medium-Weak
C-H StretchAldehyde~2720, ~2820Weak
C=O StretchAldehyde1685 - 1710Strong
C=C / C=N StretchAromatic/Pyridine Rings1400 - 1600Medium
C-O-C StretchFuran Ring1050 - 1250Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers crucial structural information.

For this compound (molecular formula C₈H₅NO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 147.03203 Da. uni.lu

Under electron ionization (EI), the molecule would form a molecular ion (M⁺) with an m/z value of 147. This molecular ion would then undergo characteristic fragmentation. Key expected fragmentation pathways include:

Loss of a hydrogen radical (M-1): Formation of a stable acylium cation at m/z 146.

Loss of carbon monoxide (M-28): Expulsion of a CO molecule from the aldehyde group, leading to a fragment at m/z 119. This is a common fragmentation for aromatic aldehydes. libretexts.org

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond to give a major fragment ion at m/z 118, corresponding to the furopyridine ring system. libretexts.org

Further fragmentation of the furopyridine ring itself would lead to smaller ions, providing a unique fingerprint for the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIonDescription
147[M]⁺Molecular Ion
146[M-H]⁺Loss of aldehyde proton
119[M-CO]⁺Loss of carbon monoxide
118[M-CHO]⁺Loss of formyl radical

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and empirical formula of the sample.

For this compound, with the molecular formula C₈H₅NO₂, the theoretical elemental composition can be calculated based on a molecular weight of 147.13 g/mol . A synthesized sample would be considered pure if the experimentally determined percentages are within a narrow margin (typically ±0.4%) of the calculated values. This analysis confirms that the correct elemental ratios are present in the final product. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08865.32%
HydrogenH1.0085.0403.43%
NitrogenN14.00714.0079.52%
OxygenO15.99931.99821.75%

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays onto a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure. It would confirm the planarity of the fused ring system and determine the conformation of the aldehyde group relative to the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular forces such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. While a crystal structure for the title compound is not publicly available, analysis of a related heterocyclic aldehyde, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, shows it crystallizes in a monoclinic system and reveals details about its intermolecular C-H···O and C-H···F hydrogen bonds that create a three-dimensional network. researchgate.net A similar analysis for this compound would yield comparably detailed structural data.

Computational and Theoretical Investigations of Furo 3,2 C Pyridine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost.

For Furo[3,2-c]pyridine-3-carbaldehyde, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of negative potential (electron-rich), making them likely sites for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and protons on the pyridine ring would exhibit positive potential (electron-poor).

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.

In a computational study of the related 3-pyridine carboxaldehyde, DFT calculations were used to analyze the vibrational spectra and predict non-linear optical properties. materialsciencejournal.org Such studies confirm that the computed parameters correspond to an energy minimum on the potential energy surface. materialsciencejournal.org

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical electronic properties that can be calculated for this compound using DFT methods. The values are illustrative and depend on the specific functional and basis set used.

ParameterDescriptionPredicted Significance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability.
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular interactions.

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway, identify the rate-determining step, and understand the factors that control selectivity.

DFT calculations on enzymes that catalyze the Pictet-Spengler reaction, known as Pictet-Spenglerases, have successfully detailed the reaction mechanism. acs.orgnih.govacs.org These studies show the reaction proceeds through the formation of an iminium ion, followed by an electrophilic aromatic substitution to close the ring. wikipedia.orgnih.gov Computational analysis can:

Model Transition States: Identify the geometry and energy of the high-energy transition states that connect intermediates along the reaction coordinate.

Calculate Activation Barriers: Determine the energy required to overcome each step, allowing for the prediction of reaction rates and the identification of the rate-limiting step. nih.gov

Rationalize Selectivity: In cases where multiple products can be formed, computational modeling can explain why one isomer is favored over another by comparing the activation energies of the competing pathways. nih.gov

For the synthesis of this compound or its derivatives, computational modeling could be used to optimize reaction conditions (e.g., catalyst, temperature) and to predict the feasibility of different synthetic strategies before attempting them in the lab.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the aldehyde group (-CHO) relative to the furo[3,2-c]pyridine (B1313802) ring system.

Computational methods can map the potential energy landscape of the molecule as a function of this rotational (dihedral) angle. This involves:

Potential Energy Scan: The energy of the molecule is calculated at a series of fixed dihedral angles, generating a potential energy curve.

Identification of Minima and Maxima: The low-energy points on this curve correspond to stable or metastable conformers (local minima), while the high-energy points represent transition states for interconversion.

Thermodynamic Analysis: From the calculated energies, the relative populations of the different conformers at a given temperature can be predicted using Boltzmann statistics.

For pyridine carboxaldehydes, studies have shown that two planar conformers, where the aldehyde oxygen is either syn or anti to the pyridine nitrogen, are possible. researchgate.net DFT calculations can determine the relative energies of these conformers and the energy barrier for their interconversion. researchgate.net This information is crucial as the biological activity and spectroscopic properties of the molecule can depend on its preferred conformation.

Table 2: Illustrative Conformational Analysis Data This table illustrates the type of data obtained from a conformational analysis of the C-C bond between the ring and the aldehyde group.

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Planar, syn~0°0.00 (most stable)>95%
Planar, anti~180°~2-4<5%
Transition State~90°~5-7-

Correlation between Calculated and Experimental Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations of spectroscopic parameters, especially Nuclear Magnetic Resonance (NMR) chemical shifts, have become an indispensable tool for structure elucidation. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR isotropic shielding constants. researchgate.netnih.govnih.gov

The process involves:

Optimizing the molecular geometry using DFT.

Calculating the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) using the GIAO-DFT method.

Converting the calculated shielding constants (σ) to chemical shifts (δ) by subtracting them from the shielding constant of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_calc

By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure of a newly synthesized compound. sharif.edu Machine learning models are also being developed to refine DFT predictions and achieve even higher accuracy. acs.orgnih.gov High correlation between the calculated and experimental spectra provides strong evidence for the correct structural assignment. These calculations are particularly valuable for distinguishing between isomers or assigning signals in complex regions of the spectrum. rsc.org

Table 3: Representative Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Heterocyclic Aldehyde This table illustrates a typical comparison used to validate a molecular structure. Data is representative of the methodology.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)Difference |Δδ| (ppm)
C=O (Aldehyde)185.2186.51.3
C-2 (Pyridine)152.8153.10.3
C-4 (Pyridine)135.9136.40.5
C-5 (Pyridine)124.1124.00.1
C-6 (Pyridine)150.5151.20.7

In Silico Molecular Docking Studies (focused on understanding ligand-receptor interactions for design purposes)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). springernature.comnih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. science.gov

The furopyridine scaffold is of growing interest in medicinal chemistry, particularly as a "hinge-binding" template for designing kinase inhibitors. nih.gov Kinases are a class of enzymes that are important targets in cancer therapy. For example, derivatives of furopyridines and pyrazolopyridines have been designed and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the protein.

Using a docking program (e.g., AutoDock, GOLD, CDOCKER) to sample many possible conformations and orientations of the ligand within the active site. nih.gov

Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate more favorable interactions.

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. aston.ac.uk

This analysis helps medicinal chemists understand the structure-activity relationship (SAR) and guides the design of new derivatives with improved potency and selectivity.

Table 4: Illustrative Molecular Docking Results for a Furopyridine Derivative in a Kinase Active Site (e.g., CDK2) This table shows representative data from a molecular docking study, highlighting the types of interactions that guide drug design. The data is based on studies of similar compounds. nih.govnih.gov

LigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Furopyridine Derivative-8.5LEU 83Hydrogen Bond (with pyridine N)
LYS 33Hydrogen Bond (with carbonyl O)
PHE 80π-π Stacking (with furan (B31954) ring)

Research Applications and Strategic Utility in Organic and Medicinal Chemistry

A Versatile Synthetic Intermediate

Furo[3,2-c]pyridine-3-carbaldehyde's utility stems from its reactive aldehyde group and the inherent properties of the furopyridine core. This combination allows for a wide range of chemical transformations, making it a favored building block for chemists.

Building Block for Diversified Heterocyclic Scaffolds

The furo[3,2-c]pyridine (B1313802) framework is an important class of heterocyclic compounds in both medicine and materials science. researchgate.netresearchgate.net The aldehyde functionality of this compound serves as a key handle for constructing more elaborate heterocyclic systems. Through various condensation and cyclization reactions, this intermediate can be transformed into a multitude of polycyclic structures. a2bchem.com For example, it can be used in the construction of novel heterocyclic scaffolds with potential biological activity. a2bchem.com The development of new synthetic methodologies has further expanded the accessible chemical space around the furo[3,2-c]pyridine core. researchgate.netresearchgate.net

Precursor for Analogues in Biological and Enzyme Targeting Studies

The furo[3,2-c]pyridine scaffold is a key component in many bioactive compounds and natural products. beilstein-journals.orgnih.gov Consequently, this compound is a valuable precursor for synthesizing analogues designed to interact with various biological targets. Research has shown that derivatives of the hydrogenated furo[3,2-c]pyridine skeleton exhibit a range of biological activities. beilstein-journals.orgnih.gov

For instance, a tetrahydrofuro[3,2-c]pyridine derivative has demonstrated potent inhibitory activity against Janus kinase 2 (JAK2), surpassing the activity of tofacitinib. beilstein-journals.orgnih.gov Another furan-containing compound has been identified as a potent κ-opioid receptor agonist with significant antinociceptive properties. beilstein-journals.orgnih.gov Furthermore, derivatives have shown potential as α2-adrenoceptor antagonists. beilstein-journals.orgnih.gov The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems have been explored as new pharmacophores with potential antipsychotic activity, showing potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov

Investigation of Furo[3,2-c]pyridine Derivatives as Ligands in Coordination Chemistry

The nitrogen atom in the pyridine (B92270) ring of the furo[3,2-c]pyridine scaffold makes it an attractive ligand for coordination with metal ions. While the direct use of this compound in this context is not extensively detailed, the broader class of furo[3,2-c]pyridines has been investigated. The coordination chemistry of 4-substituted furo[3,2-c]pyridines has been an area of interest, suggesting the potential for these heterocycles to form complexes with various metals. researchgate.net

Systematic Structure-Activity Relationship (SAR) Studies on Furo[3,2-c]pyridine-Based Chemical Libraries

The ability to readily diversify the this compound core makes it an excellent starting point for the generation of chemical libraries for systematic structure-activity relationship (SAR) studies. a2bchem.com By modifying the aldehyde group and other positions on the heterocyclic ring system, chemists can systematically explore how structural changes impact biological activity. This approach is crucial in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The development of concise and scalable synthetic routes to functionalized furopyridines facilitates these SAR investigations. nih.gov

Development of Novel Reaction Methodologies Leveraging the Furo[3,2-c]pyridine Core

The unique reactivity of the furo[3,2-c]pyridine system has spurred the development of new synthetic methods. For example, a novel, catalyst-free synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) has been developed, proceeding at room temperature in hexafluoroisopropyl alcohol. researchgate.netresearchgate.net This method represents a tandem formation of both the furan (B31954) and pyridine rings. researchgate.net Other methods, such as the Pictet-Spengler reaction, have been employed to create tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org These advancements in synthetic methodology provide more efficient and versatile ways to access this important heterocyclic scaffold. researchgate.netbeilstein-journals.org

Exploration of Photophysical Properties in Furo[3,2-c]pyridine Derivatives

Furo[3,2-c]pyridine derivatives have also been investigated for their photophysical properties. researchgate.net The fused aromatic system can give rise to fluorescence and other interesting optical behaviors. By modifying the substituents on the furo[3,2-c]pyridine core, it is possible to tune these properties, opening up potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Future Perspectives in Furo 3,2 C Pyridine 3 Carbaldehyde Research

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of Furo[3,2-c]pyridine-3-carbaldehyde and its derivatives is geared towards improving efficiency, reducing environmental impact, and increasing accessibility. Current methods often rely on multi-step sequences, and a key future goal is the development of more streamlined and sustainable processes.

Emerging strategies are likely to focus on:

Catalytic C-H Activation: Direct, palladium-catalyzed C-H activation and functionalization represent a powerful future strategy. Research on related isomers, such as the synthesis of benzofuro[3,2-b]pyridines from 3-phenoxypyridine (B1582220) 1-oxides, demonstrates the feasibility of forming the furan (B31954) ring via intramolecular C-H activation. acs.org Adapting this logic to create the 3-carbaldehyde moiety would be a significant advance.

Green Chemistry Approaches: The principles of green chemistry are becoming central to modern synthetic chemistry. rasayanjournal.co.in For furopyridine synthesis, this includes the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, as demonstrated in the synthesis of other pyridine (B92270) derivatives. nih.govresearchgate.net The use of recyclable catalysts and solvent-free or aqueous reaction conditions are also promising avenues. rasayanjournal.co.innih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. durham.ac.ukuc.pt Its application to the synthesis of heterocyclic compounds is growing, and adapting existing multi-step syntheses of furopyridines into a continuous flow process could enable more efficient and safer large-scale production. openlabnotebooks.orgresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. researchgate.net Developing a novel MCR that directly assembles the this compound core would be a major breakthrough, significantly shortening synthetic routes.

Synthetic StrategyPotential AdvantagesRelevant Precedent
Catalytic C-H ActivationHigh atom economy, reduced pre-functionalization steps.Synthesis of benzofuro[3,2-b]pyridines via Pd-catalyzed dual C-H activation. acs.org
Microwave-Assisted SynthesisDrastically reduced reaction times, often higher yields.Green synthesis of novel pyridine derivatives. nih.govresearchgate.net
Continuous Flow ChemistryImproved safety, scalability, and reaction control.Synthesis of heterocycles and active pharmaceutical ingredients. durham.ac.ukuc.ptresearchgate.net
Multicomponent ReactionsHigh efficiency, step economy, and molecular diversity.General synthesis of complex heterocycles. nih.govresearchgate.net

Exploration of Uncharted Reactivity Modes of the Carbaldehyde Functionality

The carbaldehyde group is a cornerstone of organic synthesis, but its reactivity within the unique electronic environment of the Furo[3,2-c]pyridine (B1313802) scaffold is not fully explored. The juxtaposition of the electron-donating furan ring and the electron-withdrawing pyridine ring modulates the aldehyde's electrophilicity, potentially unlocking novel reaction pathways.

Future research will likely delve into:

Pericyclic Reactions: Inspired by the reactivity of Zincke aldehydes, which are 5-amino-2,4-pentadienals derived from pyridine ring-opening, the this compound could participate in unique pericyclic reactions. acs.org Investigation into electrocyclizations or cycloadditions could lead to the discovery of novel polycyclic heterocyclic systems.

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group is a major frontier. This could involve asymmetric additions of nucleophiles (e.g., organometallics, enolates) or asymmetric reductions to generate chiral alcohols, which are valuable precursors for bioactive molecules.

Dual-Role Reactivity: Exploring reactions where the aldehyde participates while another part of the heterocyclic system (e.g., the pyridine nitrogen) acts as an internal catalyst or directing group could lead to highly selective and complex transformations.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyridine ring could make the fused system a candidate for IEDDA reactions. While the aldehyde itself is not a typical diene, its electronic influence on the heterocyclic core could be harnessed in novel cascade reactions, similar to how aldehydes and ketones have been used with electron-deficient triazines. pku.edu.cnnih.gov

Advanced Mechanistic Studies to Uncover Complex Reaction Pathways

A deeper understanding of the mechanisms governing the synthesis and reactions of this compound is crucial for optimizing existing methods and discovering new ones. Future work will employ a combination of computational and experimental techniques.

Key areas for mechanistic investigation include:

Pictet-Spengler Reaction Pathways: The Pictet-Spengler reaction is a key method for synthesizing hydrogenated furopyridine cores. beilstein-journals.orgwikipedia.orgnih.gov Detailed mechanistic studies, including kinetic isotope effect (KIE) analysis and computational modeling (e.g., Density Functional Theory - DFT), can elucidate the role of the catalyst and the nature of the rate-determining step, as has been done for enzymes like strictosidine (B192452) synthase. nih.gov This understanding can guide the development of more efficient catalysts and conditions. nih.gov

Computational Modeling: DFT calculations can predict the electron distribution, frontier molecular orbitals, and reaction energy profiles for this compound. This can help rationalize its known reactivity and, more importantly, predict uncharted reaction modes, guiding experimental efforts toward the most promising pathways.

In-situ Spectroscopic Monitoring: Techniques like real-time NMR and IR spectroscopy can be used to monitor reactions as they occur, allowing for the detection of transient intermediates and the gathering of kinetic data. This has been successfully applied in the solid-phase synthesis of related furopyridines and provides a powerful tool for unraveling complex reaction networks. researchgate.net

Expansion of the Chemical Space through Novel Derivatization

This compound is an ideal starting point for creating libraries of novel compounds for biological screening. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the systematic exploration of the surrounding chemical space. The furopyridine scaffold itself has been identified as a promising pharmacophore for developing treatments for a range of diseases. nih.govnih.govmdpi.com

Future derivatization efforts will likely focus on:

Medicinal Chemistry Scaffolds: The aldehyde can be converted into amines (via reductive amination), mdpi.com carboxylic acids (via oxidation), alcohols (via reduction), and various heterocyclic rings (via condensation reactions). Each new derivative presents a unique set of properties for interaction with biological targets like protein kinases or receptors. nih.govresearchgate.net

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles can produce imines, hydrazones, and other C=N linked derivatives. These can be valuable compounds in their own right or serve as intermediates for further cyclization reactions to build more complex, fused heterocyclic systems.

Wittig-type and Horner-Wadsworth-Emmons Reactions: These classic reactions can convert the aldehyde into a variety of substituted alkenes, extending the carbon framework and introducing new functional groups and points of diversity.

Cross-Coupling Reactions: After converting the aldehyde to a suitable functional group (e.g., a halide or triflate), powerful palladium-catalyzed cross-coupling reactions can be employed to attach a wide range of aryl, alkyl, or other groups to the core structure, rapidly building a library of analogues. openlabnotebooks.org

Derivatization ReactionResulting FunctionalityPotential Application
Reductive AminationPrimary, secondary, or tertiary aminesIntroduction of basic centers, mimics of biological amines. mdpi.com
OxidationCarboxylic AcidAmide bond formation, esterification, bioisosteric replacement.
CondensationImines, Hydrazones, OximesLigand synthesis, precursors for further cyclizations.
Wittig OlefinationAlkenesCarbon chain extension, introduction of geometric isomers.

Potential for Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The drive for faster discovery and optimization in drug development and materials science necessitates the use of automation and high-throughput methods. The chemistry of this compound is well-suited for adaptation to these modern platforms.

Future integration will likely involve:

Automated Synthesis: The synthesis of the core scaffold and its subsequent derivatization can be performed using automated synthesizers. nih.gov This has been demonstrated for other heterocyclic aldehydes and allows for the rapid, reliable, and reproducible production of compound libraries with minimal manual intervention. researchgate.net

Solid-Phase Synthesis: Attaching the furopyridine core to a solid support would facilitate a combinatorial approach to derivatization. The aldehyde could be modified through various reaction cycles, with purification simplified to mere washing of the resin, dramatically accelerating the creation of a library of compounds.

High-Throughput Screening (HTS): The libraries of Furo[3,2-c]pyridine derivatives generated via automated or combinatorial synthesis can be rapidly evaluated for biological activity using HTS techniques. springernature.comresearchwithrutgers.com This synergy between automated synthesis and HTS can dramatically accelerate the identification of lead compounds for new therapeutics. The furopyridine scaffold has already shown promise in screens for kinase inhibitors and antipsychotic activity, making it a prime candidate for such large-scale screening campaigns. nih.govresearchgate.net

By focusing on these emerging areas, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials, and fundamental chemical synthesis.

Q & A

Q. What are the common synthetic routes for Furo[3,2-c]pyridine-3-carbaldehyde, and what are their key steps?

The synthesis typically involves multi-step reactions, including cyclization of intermediates and functional group modifications. For example:

  • Rh-catalyzed tandem reactions construct the furopyridine core .
  • Perkin conditions (e.g., acid-catalyzed cyclization) from furan-2-carbaldehyde derivatives yield intermediates like 3-(furan-2-yl)acrylic acid, which undergo thermal cyclization .
  • Suzuki coupling with aryl boronic acids introduces substituents at specific positions, though yields may vary (e.g., 20.2% for 4-phenyl derivatives due to competing side reactions) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to verify substituent positions and aromaticity .
  • X-ray crystallography for resolving bond angles and torsional strain in the fused ring system (e.g., C(3)-C(4)-O(1) = 109.58°) .
  • Chromatographic purification (e.g., silica gel column) to isolate products from byproducts formed during coupling reactions .

Q. What biological activities have been reported for Furo[3,2-c]pyridine derivatives?

While direct data on the aldehyde is limited, structurally related compounds exhibit:

  • Antimicrobial activity against Xanthomonas sp. and Fusarium graminearum in derivatives like 4-chlorofuro[3,2-c]pyridine .
  • Antitumor potential in analogs such as furo[3,2-c]coumarins, suggesting possible shared mechanisms (e.g., kinase inhibition) .

Q. What safety precautions are recommended when handling this compound?

Based on structurally similar aldehydes:

  • Use protective gloves and goggles to avoid skin/eye irritation .
  • Work in well-ventilated areas to prevent inhalation of volatile byproducts (e.g., hydrogen bromide during decomposition) .
  • Store at 2–8°C to maintain stability .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions like Suzuki coupling for Furo[3,2-c]pyridine derivatives?

Addressing the 20.2% yield in 4-phenylfuro[3,2-c]pyridine synthesis :

  • Catalyst screening : Test alternatives to Pd(PPh3)₄ (e.g., Pd(OAc)₂ with ligand systems) to reduce side reactions.
  • Solvent optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance boronic acid coupling efficiency.
  • Temperature control : Lower reaction temperatures may suppress dimerization (e.g., formation of 4-(furopyridin-4-yl)furopyridine) .

Q. How should conflicting bioactivity data between Furo[3,2-c]pyridine derivatives and analogs be analyzed?

Example: Antifungal activity in furo[3,2-c]coumarins vs. weaker activity in pyridine derivatives :

  • Conduct docking studies to compare binding affinities with fungal targets (e.g., CYP51).
  • Evaluate electron-withdrawing effects of the aldehyde group vs. carboxamide/coumarin substituents on membrane permeability .

Q. What mechanistic insights explain the regioselectivity in cyclization reactions for furopyridine synthesis?

Key factors include:

  • Acid catalysis : Protonation of hydroxyl groups in intermediates (e.g., 4-hydroxycoumarins) directs cyclization via mesolytic cleavage pathways .
  • Metal coordination : Yb(OTf)₃ stabilizes transition states in [3+2] annulations, favoring furo[3,2-c] over [2,3-b] regioisomers .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Strategies include:

  • Aldehyde functionalization : Convert the aldehyde to oximes or hydrazones to enhance solubility and bioactivity .
  • Core modification : Introduce electron-deficient groups (e.g., nitro) at C-2 to modulate aromatic stacking in enzyme active sites .
  • Hybrid scaffolds : Combine the furopyridine core with pharmacophores from active coumarins (e.g., neo-tanshinlactone’s lactone ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.